1,4-Dioxaspiro[4.5]dec-6-EN-8-one
Overview
Description
1,4-Dioxaspiro[4.5]dec-6-EN-8-one is a chemical compound with the molecular formula C8H12O2. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is known for its stability and reactivity, making it a valuable substance in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-EN-8-one typically involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol. The reaction is carried out in the presence of water, 1-butyl-3-methylimidazolium hydrogensulfate, and 1-ethylimidazole tetrafluoroborate. The mixture is heated gradually, leading to the formation of low-boiling substances that are steamed out. The reaction is maintained at 110°C for 1.5 hours and then further heated to 132°C for 4 hours. The resulting product is then extracted using toluene and purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The process involves the use of high-pressure reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.5]dec-6-EN-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
1,4-Dioxaspiro[4.5]dec-6-EN-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-EN-8-one involves its interaction with various molecular targets. The compound can undergo hydrolysis to form benzoquinones and 2-hydroxy-carboxylic acids, which are known to exhibit biological activities. The pathways involved include oxidative cyclization and nucleophilic substitution, leading to the formation of active intermediates .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-6-one: Similar in structure but lacks the double bond present in 1,4-Dioxaspiro[4.5]dec-6-EN-8-one.
1,4-Dioxaspiro[4.5]dec-7-en-8-boronic acid pinacol ester: Contains a boronic acid group, making it useful in different chemical reactions.
1,4-Dioxaspiro[4.4]nonan-2-yl: A smaller ring structure compared to this compound.
Uniqueness
This compound is unique due to its spiro structure with a double bond, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]dec-6-en-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1,3H,2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXSICJLVQFQNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C=CC1=O)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451614 | |
Record name | 1,4-DIOXASPIRO[4.5]DEC-6-EN-8-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4683-24-3 | |
Record name | 1,4-DIOXASPIRO[4.5]DEC-6-EN-8-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00451614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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